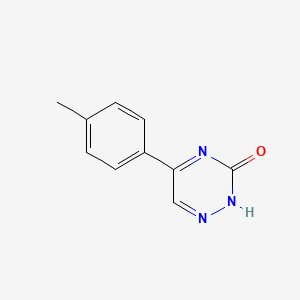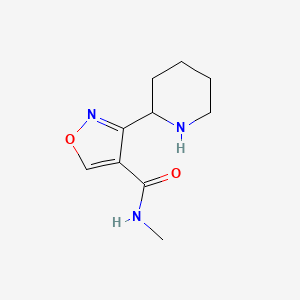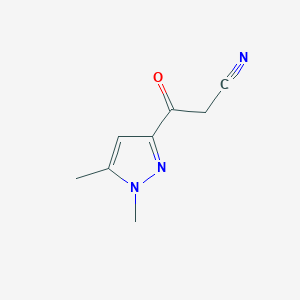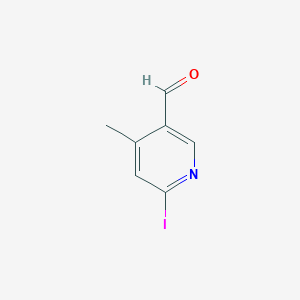
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, two methyl groups, and an aldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: 4-Substituted-1,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.
Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-methanol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different methyl group positions.
Uniqueness
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The presence of both bromine and an aldehyde group allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
4-bromo-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-6(4-10)9(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
KUGLTHVHGYMNBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


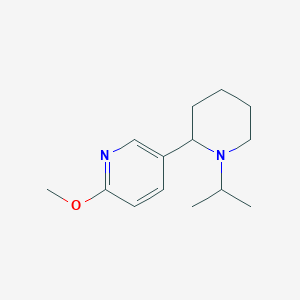
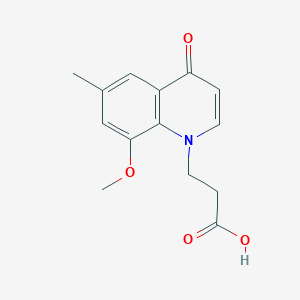
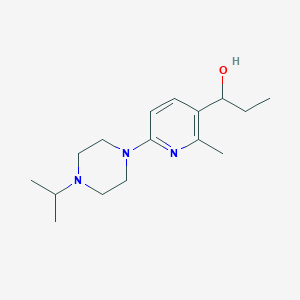

![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
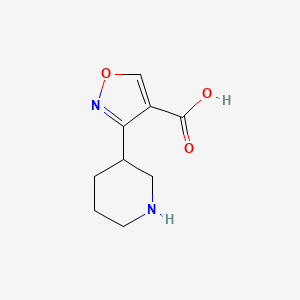
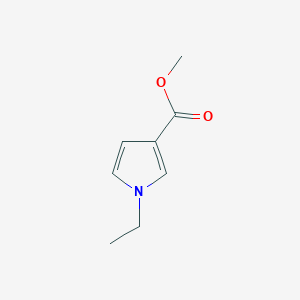
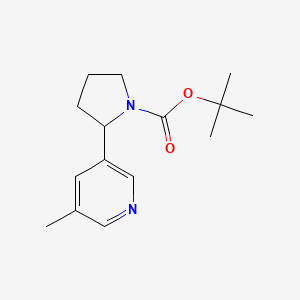
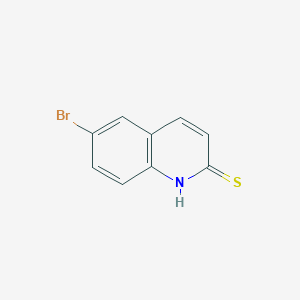
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
